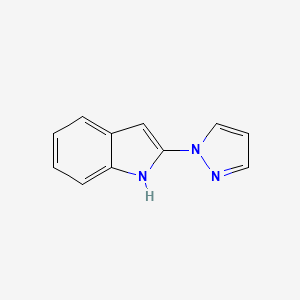

2-(1H-Pyrazol-1-yl)-1H-indole

Übersicht

Beschreibung

2-(1H-Pyrazol-1-yl)-1H-indole is a heterocyclic compound that combines the structural features of both pyrazole and indole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-1-yl)-1H-indole typically involves the formation of the pyrazole ring followed by its attachment to the indole moiety. One common method is the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring, which is then coupled with an indole derivative under appropriate conditions . Another approach involves the direct functionalization of indole with pyrazole using transition metal catalysts such as Rhodium (III) in the presence of internal alkynes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-Pyrazol-1-yl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the pyrazole and indole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of 2-(1H-Pyrazol-1-yl)-1H-indole typically involves cyclization reactions that yield pyrazole and indole moieties. The structural versatility of this compound allows for modifications that enhance its biological activity. Recent studies have demonstrated effective synthetic routes leading to various derivatives, which can be tailored for specific applications in drug development.

Anticancer Properties

This compound exhibits promising anticancer activity against multiple cancer cell lines. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of lung, breast, colorectal, and prostate cancers. For instance:

- In vitro studies have shown that derivatives of this compound exhibit significant antiproliferative effects, with IC50 values indicating their potency against various cancer types .

- A study highlighted that certain derivatives enhance apoptotic mechanisms by inhibiting anti-apoptotic proteins, further supporting their potential as anticancer agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. Some findings include:

- The ability of pyrazole-containing compounds to inhibit pro-inflammatory cytokines has been documented, suggesting a mechanism that could alleviate inflammatory responses .

Antimicrobial Activity

This compound derivatives have shown significant antimicrobial activity against various pathogens:

- Studies have demonstrated effectiveness against both bacterial and fungal strains, with some compounds exhibiting activity comparable to standard antibiotics .

- The incorporation of the pyrazole moiety has been linked to enhanced antibacterial properties, particularly against resistant strains .

Neurological Applications

The compound's influence on neurological pathways has been a subject of interest:

- Research indicates that certain pyrazoloindoles may act as partial agonists at serotonin receptors, which could have implications for treating psychiatric disorders such as anxiety and depression .

- Animal studies have shown that these compounds may offer therapeutic benefits in managing conditions like obsessive-compulsive disorder and panic anxiety .

Case Study: Anticancer Activity

A detailed study evaluated the anticancer efficacy of several this compound derivatives on human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The results are summarized in Table 1.

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2A | MDA-MB-231 | 5.3 | Induction of apoptosis |

| 2B | A549 | 7.8 | Inhibition of cell proliferation |

| 2C | HT-29 | 6.4 | Modulation of apoptotic pathways |

Case Study: Anti-inflammatory Activity

In a separate investigation, the anti-inflammatory effects were assessed using an LPS-induced inflammation model in vitro.

| Compound ID | Inflammatory Model | IC50 (µM) | Observations |

|---|---|---|---|

| 3A | RAW264.7 Cells | 12.5 | Reduced TNF-alpha production |

| 3B | THP-1 Cells | 10.0 | Inhibition of IL-6 secretion |

Wirkmechanismus

The mechanism of action of 2-(1H-Pyrazol-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, leading to the inhibition of key biological processes. In the case of its antimicrobial activity, the compound may disrupt cell membrane integrity, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(1H-Pyrazol-1-yl)pyridine: Shares the pyrazole ring but has a pyridine ring instead of an indole ring.

Bis(pyrazolyl)methanes: Contain two pyrazole rings linked by a methylene bridge.

Uniqueness

2-(1H-Pyrazol-1-yl)-1H-indole is unique due to the combination of pyrazole and indole rings, which imparts distinct chemical and biological properties

Biologische Aktivität

2-(1H-Pyrazol-1-yl)-1H-indole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the fusion of a pyrazole and an indole moiety, has been investigated for its potential therapeutic applications, particularly in the fields of oncology and cardiovascular medicine.

- Chemical Name : this compound

- CAS Number : 1225068-04-1

- Molecular Formula : C10H8N4

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The compound has shown efficacy against various cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 15.6 |

| Lung Cancer | A549 | 12.3 |

| Colorectal Cancer | HCT116 | 18.4 |

| Prostate Cancer | LNCaP | 20.5 |

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, including the PI3K/Akt and MAPK pathways .

Cardiovascular Effects

This compound has also been studied for its role as a P2Y12 receptor antagonist, which is significant in the context of thromboembolic diseases. P2Y12 antagonists are crucial in preventing platelet aggregation, thus reducing the risk of cardiovascular events such as myocardial infarction and stroke. Experimental data suggest that this compound exhibits a potent antithrombotic effect, making it a candidate for further development as an antiplatelet agent .

Study 1: Anticancer Activity in Vivo

In a preclinical study, the administration of this compound was evaluated in mouse models bearing xenografts of human breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with an observed increase in apoptosis markers within tumor tissues.

Study 2: Cardiovascular Protection

A study investigating the effects of this compound on platelet aggregation demonstrated that it effectively inhibited ADP-induced aggregation in vitro. In vivo tests showed reduced thrombus formation in a rat model of arterial injury, suggesting its potential as a therapeutic agent for cardiovascular protection.

Molecular Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- P2Y12 Receptor : As a reversible antagonist, it prevents platelet activation.

- Kinase Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation.

Molecular docking studies have provided insights into the binding affinities of this compound with target proteins, indicating favorable interactions that support its therapeutic potential .

Eigenschaften

IUPAC Name |

2-pyrazol-1-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-2-5-10-9(4-1)8-11(13-10)14-7-3-6-12-14/h1-8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJJTMSGZIPAQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.